Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester
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Overview
Description
Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester is a chemical compound with the molecular formula C11H8O3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Mechanism of Action
is a class of organic compounds that contain a benzene ring fused to a thiophene ring . These compounds are known to exhibit a variety of properties and applications. For instance, they are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
In terms of biological activity, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
For example, they have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester typically involves the following steps:
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Formation of Benzo[b]thiophene Core: : The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions .
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Esterification: : The carboxylic acid group at the 5-position can be esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the formyl group to a hydroxyl group .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxylic acid: Another derivative of benzo[b]thiophene with a carboxylic acid group at the 3-position.
Benzo[b]thiophene-2-carboxylic acid: A derivative with the carboxylic acid group at the 2-position.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl 3-formyl-1-benzothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-14-11(13)7-2-3-10-9(4-7)8(5-12)6-15-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIZWJNOZKDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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